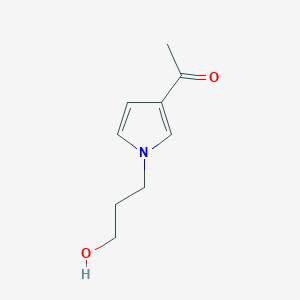
1-(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound features a hydroxypropyl group at the first position and an acetyl group at the third position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 3-hydroxypropylamine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of acetyl chloride, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(3-oxopropyl)-3-acetyl-1H-pyrrole.
Reduction: Formation of 1-(3-hydroxypropyl)-3-hydroxy-1H-pyrrole.
Substitution: Formation of halogenated derivatives of the pyrrole ring.
Scientific Research Applications
1-(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
3-Hydroxypropionic acid: Shares the hydroxypropyl group but lacks the pyrrole ring.
1-(3-Hydroxypropyl)-2-acetyl-1H-pyrrole: Similar structure but with different substitution patterns on the pyrrole ring.
Uniqueness: 1-(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of hydroxypropyl and acetyl groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
133611-46-8 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-[1-(3-hydroxypropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-8(12)9-3-5-10(7-9)4-2-6-11/h3,5,7,11H,2,4,6H2,1H3 |
InChI Key |
XBLCCKJMDOEBAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C=C1)CCCO |
Canonical SMILES |
CC(=O)C1=CN(C=C1)CCCO |
Synonyms |
Ethanone, 1-[1-(3-hydroxypropyl)-1H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



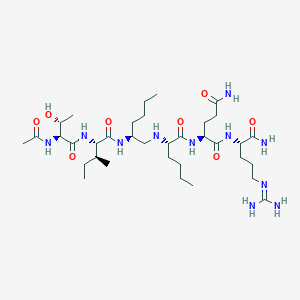

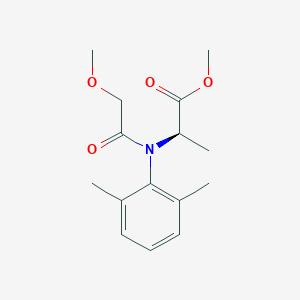
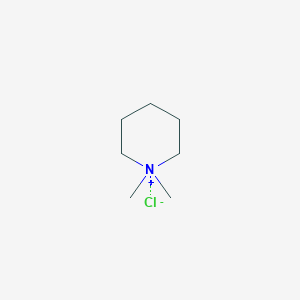
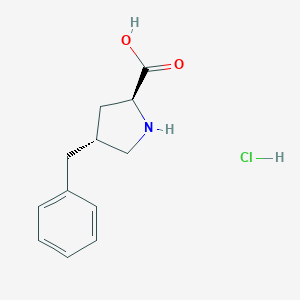
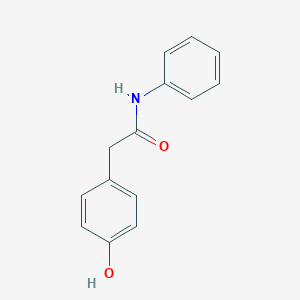
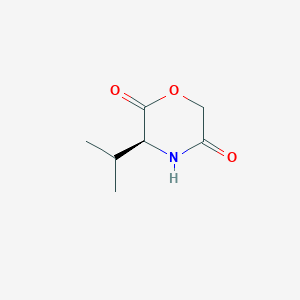
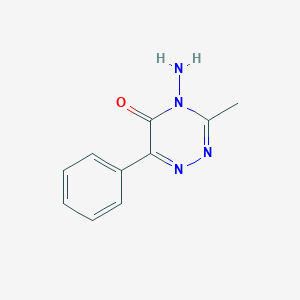

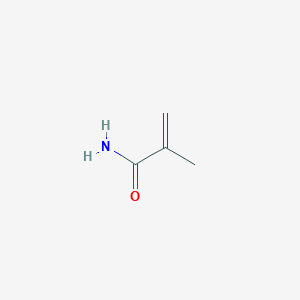
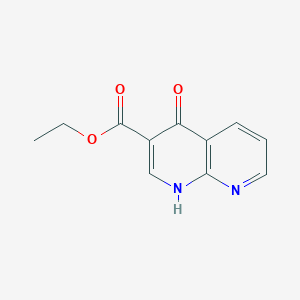
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)

